molecular formula C20H28O3 B13424512 18-Nor-17ss-hydroxymethyl-17a-methyl-4-hydroxy-androst-4,13-dien-3-one

18-Nor-17ss-hydroxymethyl-17a-methyl-4-hydroxy-androst-4,13-dien-3-one

Cat. No.: B13424512
M. Wt: 316.4 g/mol
InChI Key: RBCCUMNELUYHSY-KKFOWGLESA-N
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Description

18-Nor-17ss-hydroxymethyl-17a-methyl-4-hydroxy-androst-4,13-dien-3-one is a synthetic steroidal compoundThe compound has a molecular formula of C20H28O3 and a molecular weight of 316.435 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of a fungus, Cunninghamella elegans, to introduce the hydroxyl group at the 17th position . The reaction conditions typically involve controlled temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale fermentation processes using microorganisms like Cunninghamella elegans. The fermentation process is optimized to maximize yield and purity of the compound. Post-fermentation, the compound is extracted and purified using techniques such as liquid chromatography and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions

18-Nor-17ss-hydroxymethyl-17a-methyl-4-hydroxy-androst-4,13-dien-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones.

    Reduction: The compound can be reduced to form different stereoisomers.

    Substitution: Functional groups can be substituted at various positions on the steroid backbone.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include various hydroxylated and methylated derivatives of the original compound.

Scientific Research Applications

18-Nor-17ss-hydroxymethyl-17a-methyl-4-hydroxy-androst-4,13-dien-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 18-Nor-17ss-hydroxymethyl-17a-methyl-4-hydroxy-androst-4,13-dien-3-one involves binding to androgen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression that promote anabolic effects such as increased muscle mass and strength. The compound also influences various signaling pathways involved in muscle growth and repair .

Comparison with Similar Compounds

Similar Compounds

  • 17β-hydroxymethyl-17α-methyl-18-norandrost-1,4,13-trien-3-one
  • 17α-hydroxymethyl-17β-methyl-18-nor-2-oxa-5α-androsta-13-en-3-one

Uniqueness

18-Nor-17ss-hydroxymethyl-17a-methyl-4-hydroxy-androst-4,13-dien-3-one is unique due to its specific hydroxyl and methyl group substitutions, which confer distinct biological activities. Compared to similar compounds, it has a longer detection period in doping control, making it a valuable tool in sports drug testing .

Properties

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

IUPAC Name

(8R,9S,10R,17S)-4-hydroxy-17-(hydroxymethyl)-10,17-dimethyl-1,2,6,7,8,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C20H28O3/c1-19(11-21)9-7-13-12-3-4-16-18(23)17(22)8-10-20(16,2)15(12)6-5-14(13)19/h12,15,21,23H,3-11H2,1-2H3/t12-,15-,19+,20+/m0/s1

InChI Key

RBCCUMNELUYHSY-KKFOWGLESA-N

Isomeric SMILES

C[C@@]1(CCC2=C1CC[C@H]3[C@H]2CCC4=C(C(=O)CC[C@]34C)O)CO

Canonical SMILES

CC1(CCC2=C1CCC3C2CCC4=C(C(=O)CCC34C)O)CO

Origin of Product

United States

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